molecular formula C13H10ClF3N2O2 B12222479 Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12222479
M. Wt: 318.68 g/mol
InChI Key: ZSONFQFSRNBWNE-UHFFFAOYSA-N
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Description

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a chlorobenzyl group, a trifluoromethyl group, and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 3-chlorobenzyl bromide with 3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then methylated using methyl iodide to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(3-bromobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(3-chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(3-chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of both the chlorobenzyl and trifluoromethyl groups, which impart distinct chemical and biological properties. These groups influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H10ClF3N2O2

Molecular Weight

318.68 g/mol

IUPAC Name

methyl 2-[(3-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H10ClF3N2O2/c1-21-12(20)10-6-11(13(15,16)17)18-19(10)7-8-3-2-4-9(14)5-8/h2-6H,7H2,1H3

InChI Key

ZSONFQFSRNBWNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Cl)C(F)(F)F

Origin of Product

United States

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